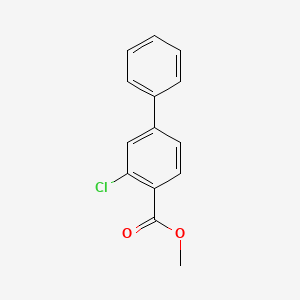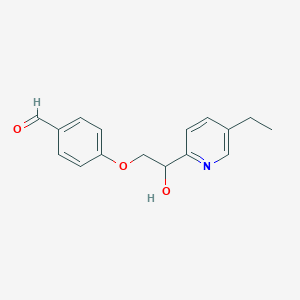
4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde
Vue d'ensemble
Description
4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde, also known as 4-EPBE, is a novel benzaldehyde derivative that has recently been developed as a potential therapeutic agent due to its unique properties. It is a structural analog of the widely used drug 4-hydroxybenzaldehyde and has been shown to have greater solubility in water and better stability in the presence of light and heat. It has also been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Applications De Recherche Scientifique
Antimicrobial Studies
4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde has been utilized in the synthesis of novel antimicrobial agents. A study by Gaonkar et al. (2006) involved synthesizing a series of compounds using 4-(2-(5-Ethylpyridin-2-yl)ethoxy)phenyl-1,3,4-oxadiazoles, which demonstrated potent to weak antimicrobial activity against various bacteria and fungi. Some compounds showed significant inhibition, with minimum inhibitory concentrations ranging from 8-26 µg ml^(-1) for bacteria and 8-24 µg ml^(-1) for fungi, suggesting potential as novel antimicrobial agents (Gaonkar, Rai, & Prabhuswamy, 2006).
Pharmacological Evaluation
Patel and Patel (2012) characterized new pyridine analogs, including 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde, and evaluated their pharmacological potential. The study synthesized a series of compounds and screened them against different gram-positive and gram-negative bacteria. Many of these compounds exhibited better inhibitory activity compared to standard drugs, indicating their potential as effective antimicrobial agents (Patel & Patel, 2012).
Spectroscopic Characterization and Potential in Drug Development
Jalaja et al. (2017) conducted a comprehensive spectroscopic characterization of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime. The study included DFT calculations, molecular dynamics simulations, and molecular docking studies. It revealed that the compound exhibits significant non-linear optical (NLO) properties and could be a potential lead compound for developing new anti-cancer drugs, due to its interaction properties with water molecules and potential autoxidation and degradation properties (Jalaja et al., 2017).
Synthesis and Optical Studies
Mekkey, Mal, and Kadhim (2020) explored the synthesis of metal complexes using 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde derivatives. Their study focused on optical properties, confirming various geometries like square planar and octahedral for these complexes. The optical absorption spectra in the wavelength range of 200-900 nm indicated potential applications in materials science, especially in designing compounds with specific optical properties (Mekkey, Mal, & Kadhim, 2020).
Propriétés
IUPAC Name |
4-[2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-2-12-5-8-15(17-9-12)16(19)11-20-14-6-3-13(10-18)4-7-14/h3-10,16,19H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYJFAOAGHARMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501203109 | |
| Record name | 4-[2-(5-Ethyl-2-pyridinyl)-2-hydroxyethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501203109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde | |
CAS RN |
471295-98-4 | |
| Record name | 4-[2-(5-Ethyl-2-pyridinyl)-2-hydroxyethoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=471295-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(5-Ethyl-2-pyridinyl)-2-hydroxyethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501203109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


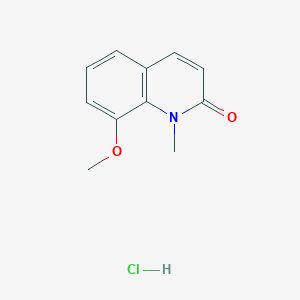



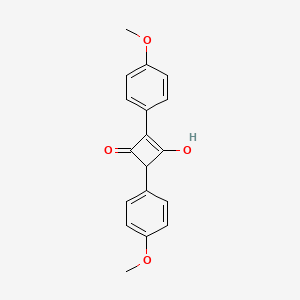
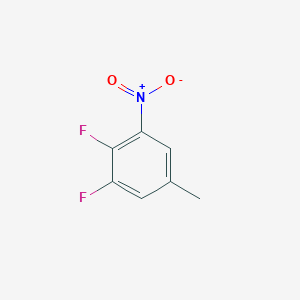

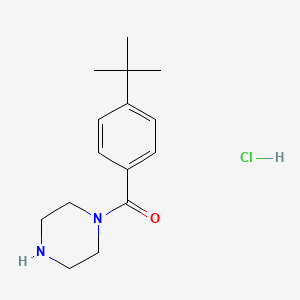
![(3aR,5R,6S,6aR)-5-(azidomethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3138783.png)



